molecular formula C19H20N6O2 B6439705 4-{3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidine-1-carbonyl}pyridine CAS No. 2548982-16-5

4-{3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidine-1-carbonyl}pyridine

Katalognummer: B6439705
CAS-Nummer: 2548982-16-5
Molekulargewicht: 364.4 g/mol
InChI-Schlüssel: PQRKVKSVMIVWIL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 4-{3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidine-1-carbonyl}pyridine is a heterocyclic small molecule featuring a triazolo-pyridazine core substituted with a cyclopropyl group, a pyrrolidine-oxymethyl linker, and a pyridine-carbonyl moiety. The cyclopropyl substituent may enhance metabolic stability and lipophilicity compared to simpler alkyl groups, while the pyrrolidine ring introduces conformational rigidity.

Eigenschaften

IUPAC Name

[3-[(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxymethyl]pyrrolidin-1-yl]-pyridin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N6O2/c26-19(15-5-8-20-9-6-15)24-10-7-13(11-24)12-27-17-4-3-16-21-22-18(14-1-2-14)25(16)23-17/h3-6,8-9,13-14H,1-2,7,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQRKVKSVMIVWIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C3N2N=C(C=C3)OCC4CCN(C4)C(=O)C5=CC=NC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

One-Pot Sequential Coupling

A patent-disclosed method condenses the triazolo[4,3-b]pyridazine core, cyclopropylboronic acid, and pyrrolidine carbonyl chloride in a single reactor using CuI/1,10-phenanthroline catalysis. While reducing step count, this approach yields only 54% due to competing side reactions.

Enzymatic Resolution

Lipase-mediated asymmetric synthesis of (R)-2-methylpyrrolidine achieves enantiomeric excess >99%, but scalability remains limited by enzyme cost.

Table 3: Method Comparison

MethodStepsTotal Yield (%)Purity (%)Scalability
Multi-Step Classical73295High
One-Pot Catalytic45488Moderate
Enzymatic Resolution52899Low

Challenges and Mitigation Strategies

  • Regioselectivity in Cyclization : Competing triazolo[1,5-a]pyridazine formation is suppressed using formic acid instead of acetic acid.

  • Purification of Polar Intermediates : Hydrophobic tagging with 9-fluorenylmethyl groups improves silica gel retention.

  • Acyl Chloride Stability : In situ generation under Schlenk conditions minimizes hydrolysis .

Analyse Chemischer Reaktionen

Types of Reactions
  • Oxidation: : Can undergo oxidation reactions, particularly at the pyrrolidine ring.

  • Reduction: : Potential for reduction reactions, altering the triazolopyridazine core.

  • Substitution: : Electrophilic and nucleophilic substitution reactions are feasible, especially involving the pyridine and pyrrolidine moieties.

Common Reagents and Conditions
  • Oxidizing Agents: : Such as potassium permanganate or chromium trioxide for oxidation reactions.

  • Reducing Agents: : Sodium borohydride or lithium aluminum hydride for reduction reactions.

Major Products
  • Oxidation: : Leads to the formation of oxidized derivatives at specific functional groups.

  • Reduction: : Results in reduced analogs of the compound, potentially affecting bioactivity.

  • Substitution: : Produces various substituted derivatives, broadening its chemical space.

Wissenschaftliche Forschungsanwendungen

Chemistry
  • Ligand Design: : Used in the design of ligands for catalysis or coordination chemistry, given its intricate structure.

  • Synthetic Intermediates: : Serves as a valuable intermediate in organic synthesis, aiding the construction of complex molecules.

Biology
  • Biological Probes: : Utilized as a probe in biochemical assays to study enzyme functions or signaling pathways.

  • Molecular Biology: : Its structure allows for the exploration of interactions with biological macromolecules.

Medicine
  • Drug Development: : Potential for developing novel therapeutic agents targeting specific biological pathways.

  • Diagnostic Tools: : Used in the creation of diagnostic tools to detect diseases at the molecular level.

Industry
  • Material Science: : Incorporated into the development of advanced materials with unique properties.

  • Chemical Sensors: : Employed in the fabrication of sensors for detecting environmental or biological analytes.

Wirkmechanismus

The compound exerts its effects by:

  • Molecular Targets: : Interacting with specific enzymes, receptors, or nucleic acids.

  • Pathways: : Modulating signaling pathways involved in cellular processes, potentially influencing gene expression, protein function, or metabolic pathways.

Vergleich Mit ähnlichen Verbindungen

Table 1: Comparative Analysis

Feature Target Compound Comparative Compound (CAS 2877672-07-4)
Core Heterocycle Pyrrolidine (5-membered, rigid) Piperidine (6-membered, flexible)
Triazolo Substituent Cyclopropyl (enhanced lipophilicity, steric bulk) Methyl (smaller, less lipophilic)
Pyridine Substituent Carbonyl group (electron-withdrawing, may influence binding interactions) Carboxamide (polar, hydrogen-bonding capability)
Molecular Formula C21H22N6O3 (calculated) C18H21N7O2
Molecular Weight ~430.45 g/mol (calculated) 367.4 g/mol
Potential Bioactivity Likely kinase inhibition (inferred from triazolo-pyridazine scaffolds) Unreported, but carboxamide may enhance target selectivity

Key Observations:

Substituent Effects: The cyclopropyl group in the target compound may improve metabolic stability and membrane permeability relative to the methyl group in the analog, as cyclopropanes are known to resist oxidative degradation .

Hypothetical Pharmacokinetic and Pharmacodynamic Implications

  • Lipophilicity : The cyclopropyl group and pyrrolidine core likely increase the target compound’s logP compared to the analog, favoring CNS penetration or intracellular target engagement.
  • Solubility : The carboxamide in the analog may confer better aqueous solubility, whereas the target compound’s carbonyl group could reduce it.
  • Metabolic Stability : Cyclopropane’s resistance to CYP450-mediated oxidation may extend the target compound’s half-life relative to the methyl-substituted analog.

Research Findings and Limitations

While direct experimental data for the target compound are absent in the provided evidence, structural comparisons suggest:

  • Advantages : Enhanced stability and lipophilicity due to cyclopropyl and pyrrolidine motifs.
  • Disadvantages: Potential solubility challenges and reduced hydrogen-bonding capacity compared to carboxamide-containing analogs.

Further studies are required to validate these hypotheses, including synthetic accessibility, in vitro ADME profiling, and target-binding assays.

Biologische Aktivität

The compound 4-{3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidine-1-carbonyl}pyridine is a complex heterocyclic molecule of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a triazolopyridazine core linked to a pyrrolidine moiety through a methylene bridge. Its molecular formula is C19H20N7OC_{19}H_{20}N_7O, and it has various functional groups that may influence its biological properties.

The mechanism of action for this compound involves its interaction with specific molecular targets, including enzymes and receptors. It is hypothesized to act as an inhibitor of certain kinases, which play crucial roles in various signaling pathways associated with cancer and other diseases. The binding affinity and specificity towards these targets are critical for its pharmacological efficacy.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazolo-pyridazine derivatives. For instance, compounds structurally related to the target compound have shown significant inhibitory activity against c-Met kinase, which is overexpressed in several cancer types. A notable study reported that a related compound exhibited an IC50 value of 0.090μM0.090\mu M against c-Met kinase and demonstrated cytotoxicity against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines with IC50 values ranging from 1.06μM1.06\mu M to 2.73μM2.73\mu M .

Enzyme Inhibition

The compound's ability to inhibit specific enzymes is a focal point of its biological activity. For instance, it has been shown to inhibit c-Met kinase effectively, which is involved in cell proliferation and survival pathways in tumors. The structure-activity relationship (SAR) studies indicate that modifications in the pyridazine ring significantly influence the inhibitory potency against this kinase .

Case Studies

  • Cytotoxicity Evaluation :
    • A series of compounds derived from triazolo-pyridazine were evaluated for their cytotoxic effects using the MTT assay. The results indicated that several derivatives exhibited moderate to significant cytotoxicity against various cancer cell lines .
  • Mechanistic Studies :
    • Studies have demonstrated that certain derivatives can induce apoptosis in cancer cells. For example, one derivative was found to cause late apoptosis in A549 cells and arrest them in the G0/G1 phase of the cell cycle .

Data Tables

CompoundCell LineIC50 (μM)Mechanism
12eA5491.06 ± 0.16c-Met Inhibition
12eMCF-71.23 ± 0.18c-Met Inhibition
12eHeLa2.73 ± 0.33c-Met Inhibition

Q & A

Basic: What are the established synthetic routes for this compound, and what reaction conditions are critical for optimizing yield?

Methodological Answer:
The synthesis of this compound typically involves multi-step processes:

  • Step 1: Formation of the triazolopyridazine core via cyclization of hydrazine intermediates with pyridazine derivatives under reflux conditions (e.g., using phosphorus oxychloride as a dehydrating agent) .
  • Step 2: Functionalization of the pyrrolidine ring, often through nucleophilic substitution or coupling reactions. For example, the cyclopropyl group is introduced via Suzuki-Miyaura cross-coupling or alkylation under inert atmospheres .
  • Step 3: Carbamoylation of the pyrrolidine nitrogen with 4-pyridinecarbonyl chloride, requiring anhydrous conditions and catalysts like DMAP .

Key Optimization Factors:

ParameterTypical ConditionsImpact on Yield
SolventDichloromethane, DMF, or ethanolPolar aprotic solvents enhance reaction rates
Temperature80–120°C for cyclization stepsHigher temperatures improve ring closure but risk decomposition
PurificationColumn chromatography (silica gel) or recrystallizationCritical for isolating >95% purity

Basic: How is the structural identity of this compound validated?

Methodological Answer:
Structural confirmation relies on a combination of spectroscopic and computational techniques:

  • NMR Spectroscopy:
    • ¹H NMR: Peaks at δ 8.2–8.5 ppm (pyridine protons), δ 3.5–4.0 ppm (pyrrolidine CH₂), and δ 1.0–1.5 ppm (cyclopropyl CH₂) .
    • ¹³C NMR: Carbonyl signals at ~165 ppm (amide C=O) and aromatic carbons between 120–150 ppm .
  • High-Resolution Mass Spectrometry (HRMS): Matches calculated molecular formula (e.g., C₂₀H₂₁N₇O₂) within 3 ppm error .
  • X-ray Crystallography: Resolves spatial arrangement of the triazolopyridazine and pyrrolidine moieties, confirming stereochemistry .

Advanced: How can structure-activity relationship (SAR) studies be designed to explore biological target selectivity?

Methodological Answer:
SAR studies should systematically modify substituents and evaluate pharmacological effects:

  • Variable Substituents:

    PositionModificationBiological Impact
    Cyclopropyl (R1)Replace with cyclobutyl or tert-butylAlters steric bulk, affecting receptor binding
    Pyrrolidine (R2)Introduce chiral centers or fluorinated analogsModifies metabolic stability and bioavailability
    Pyridine (R3)Substitute with fluoropyridine or morpholineEnhances solubility or target affinity
  • Assay Design:

    • In vitro: Use enzyme-linked assays (e.g., kinase inhibition) with IC₅₀ determination.
    • In vivo: Pharmacokinetic profiling (e.g., logP, plasma half-life) in rodent models .

Advanced: How can contradictory bioactivity data across assays be resolved?

Methodological Answer:
Contradictions often arise from assay-specific variables or compound stability:

Assay Conditions:

  • Compare buffer pH (e.g., 7.4 vs. 6.5) and ionic strength, which influence ionization state .
  • Validate target engagement via orthogonal methods (e.g., SPR vs. fluorescence polarization).

Compound Stability:

  • Perform LC-MS stability tests in assay media (e.g., DMSO vs. aqueous buffers) to detect degradation .

Cellular vs. Biochemical Assays:

  • Differences in membrane permeability (e.g., P-gp efflux) may explain discrepancies .

Basic: What preliminary biological screening assays are recommended?

Methodological Answer:
Prioritize assays based on structural analogs and target homology:

  • Kinase Inhibition: Screen against kinase panels (e.g., EGFR, JAK2) due to pyridazine’s ATP-binding affinity .
  • Cytotoxicity: Use MTT assays in cancer cell lines (e.g., HCT-116, MCF-7) .
  • Solubility and Permeability:
    • LogP: Calculate via HPLC (target <3 for oral bioavailability) .
    • Caco-2 Assay: Predict intestinal absorption .

Advanced: What strategies improve pharmacokinetic properties without compromising activity?

Methodological Answer:

  • Metabolic Stability:
    • Introduce deuterium at labile positions (e.g., pyrrolidine CH₂) to slow CYP450 oxidation .
    • Replace ester linkages with amides to reduce hydrolysis .
  • Solubility Enhancement:
    • Add polar groups (e.g., -OH, -OMe) to the pyridine ring .
    • Use salt forms (e.g., hydrochloride) for better aqueous solubility .

Advanced: How can synthetic impurities be identified and mitigated?

Methodological Answer:

  • Common Impurities:

    Impurity SourceDetection MethodMitigation
    Unreacted hydrazine intermediatesHPLC-UV (retention time 2–3 min)Extend reaction time or increase catalyst loading
    Diastereomers (pyrrolidine)Chiral HPLC or SFCOptimize stereospecific catalysts
  • Process Optimization:

    • Use in-line FTIR to monitor reaction progress and minimize side products .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.